molecular formula C14H23O3P B1233508 Ethyl 2-phenylethyl butylphosphonate

Ethyl 2-phenylethyl butylphosphonate

Cat. No. B1233508
M. Wt: 270.3 g/mol
InChI Key: PQWBNCIKGJGHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-phenylethyl butylphosphonate is a phosphonic ester obtained by the esterification of both the hydroxy groups of butylphosphonic acid with ethanol and 2-phenylethanol respectively. It has a role as a metabolite. It derives from a butylphosphonic acid.

Scientific Research Applications

Potential Antigen Inhibitors

Ethyl 2-phenylethyl butylphosphonate has potential applications as an antigen inhibitor. Research demonstrates the synthesis of ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates as potential antigen 85C inhibitors, using strategies like Ullman diaryl ether synthesis combined with benzyl- and trityl protection for phenol hydroxyl groups (Frlan, Gobec, & Kikelj, 2007).

Corrosion Inhibition

This compound derivatives have been investigated for their corrosion inhibition efficiency. A study on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives revealed their effectiveness in inhibiting mild steel corrosion in acidic solutions. This study highlights the relationship between molecular structure and inhibition efficiency, supported by both experimental and theoretical (DFT) findings (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Synthesis of Alkynes

In the field of organic synthesis, derivatives of this compound are used in the synthesis of alkynes. For instance, diethyl (dichloromethyl)phosphonate has been used in the synthesis of (4-methoxyphenyl)ethyne, demonstrating the role of these compounds in complex chemical syntheses (Marinetti & Savignac, 2003).

Adhesive Polymer Synthesis

This compound is also relevant in the synthesis of adhesive polymers. Research on 2-(dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, synthesized by hydrolyzing related acrylates, highlights the role of phosphonic acid monomers in creating hydrolytically stable polymers with potential adhesive properties (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).

Butyrylcholinesterase Inhibition

Another significant application is in inhibiting butyrylcholinesterase (BChE). Studies on 2-chloro-1-(substituted-phenyl)ethylphosphonic acids have explored their role as irreversible inhibitors of BChE. These compounds have shown high affinity and potency in inhibiting enzyme activity, indicating potential applications in related fields (Zhang & Casida, 2002).

properties

Molecular Formula

C14H23O3P

Molecular Weight

270.3 g/mol

IUPAC Name

2-[butyl(ethoxy)phosphoryl]oxyethylbenzene

InChI

InChI=1S/C14H23O3P/c1-3-5-13-18(15,16-4-2)17-12-11-14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3

InChI Key

PQWBNCIKGJGHRR-UHFFFAOYSA-N

SMILES

CCCCP(=O)(OCC)OCCC1=CC=CC=C1

Canonical SMILES

CCCCP(=O)(OCC)OCCC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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